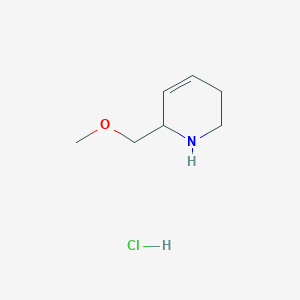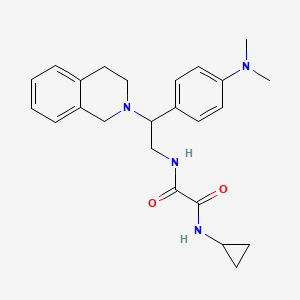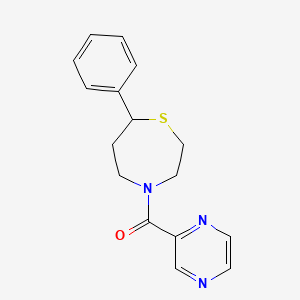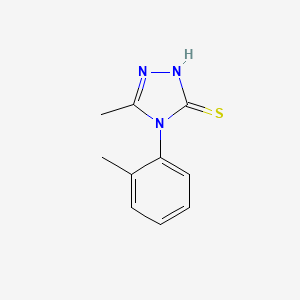
6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride, also known as MPTP, is a chemical compound that has been widely used in scientific research. It was first synthesized in 1976 and was initially used as a herbicide. However, it was later discovered that MPTP can cause Parkinson's disease-like symptoms in humans and animals, making it a valuable tool for studying the disease.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been used in the synthesis of N-amino-1,2,3,6-tetrahydropyridines, showcasing its role in the formation of complex chemical structures. The process involves quaternization, sodium borohydride reduction, and catalytic hydrogenation, leading to various pharmacologically active derivatives (Redda, Corleto, & Knaus, 1979).
- Another study utilized 6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine derivatives for the synthesis of anti-inflammatory agents. This indicates the compound's utility in creating therapeutically relevant chemicals (Rao, Redda, Onayemi, Melles, & Choi, 1995).
Neurological Research
- Research has been conducted on the neurotoxic potential of similar compounds, such as m-methoxy-MPTP, which shares structural similarities with 6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine. This research provides insights into the neurotoxic effects and potential Parkinsonism-causing properties of related tetrahydropyridines (Zimmerman, Cantrell, Reel, Hemrick-Luecke, & Fuller, 1986).
Pharmacological Applications
- The compound has been used in the development of potential analgesic drugs, highlighting its significance in medicinal chemistry. The research involved exploring the compound's synthesis and its pharmacological activities (Clinch, Marquez, Parrott, & Ramage, 1989).
Radioligand and Imaging Research
- A novel radioligand for imaging the AT1 angiotensin receptor with PET was synthesized, using a derivative of 6-(Methoxymethyl)-1,2,3,6-tetrahydropyridine. This application showcases the compound's role in advanced imaging techniques (Mathews, Yoo, Lee, Scheffel, Rauseo, Zober, Gocco, Sandberg, Ravert, Dannals, & Szabo, 2004).
Propiedades
IUPAC Name |
6-(methoxymethyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h2,4,7-8H,3,5-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHATQQTZQQGFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C=CCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2377855.png)
![4-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B2377856.png)

![4-{[2-(4-Morpholinyl)-2-oxoethyl]thio}-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2377859.png)




![3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile](/img/structure/B2377868.png)
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2377871.png)
![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2377872.png)
![(2E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2377874.png)

